molecular formula C28H44N2O23 B1649425 (2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid CAS No. 9004-61-9

(2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid

Cat. No.: B1649425
CAS No.: 9004-61-9
M. Wt: 776.6 g/mol
InChI Key: KIUKXJAPPMFGSW-MNSSHETKSA-N
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Description

This compound is a highly substituted oligosaccharide derivative featuring a central oxane (pyranose) ring system. Key structural attributes include:

  • Multiple sugar units: The core structure comprises interconnected oxane rings with stereochemical diversity (2S,3S,4R,5R,6R configuration).
  • Functional groups: Carboxylic acid (-COOH), acetamido (-NHCOCH₃), hydroxymethyl (-CH₂OH), and hydroxyl (-OH) substituents.
  • Branched linkages: Ether and glycosidic bonds connect the rings, creating a complex three-dimensional architecture .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O23/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45)/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18?,19?,20+,21+,22+,25-,26+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUKXJAPPMFGSW-MNSSHETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@@H](O[C@@H]([C@H](C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925319
Record name Hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9004-61-9, 125935-84-4
Record name Hyaluronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

241-247
Record name Hyaluronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Preparation Methods

Retrosynthetic Analysis and Building Block Preparation

Monosaccharide Precursors

The target compound comprises three distinct residues: glucuronic acid , N-acetylglucosamine (GlcNAc) , and a branched tetrasaccharide core . Each monosaccharide requires tailored protection schemes to ensure regioselective glycosylation. For glucuronic acid, the C6 carboxylic acid is typically masked as a methyl ester during early stages to prevent side reactions, while hydroxyl groups are protected with benzyl (Bn) or acetyl (Ac) groups. The GlcNAc residues necessitate temporary protection of the acetamido group via tert-butyloxycarbonyl (Boc) or phthaloyl (Phth) groups to avoid interference during glycosylation.

Orthogonal Protecting Group Strategies

Orthogonal protection is critical for sequential coupling. For example, the C2 hydroxyl of glucuronic acid may be protected with a levulinoyl (Lev) group, which can be selectively removed under hydrazine acetate conditions without affecting acetyl or benzyl groups. Similarly, the C4 hydroxyl of GlcNAc might employ a 9-fluorenylmethyloxycarbonyl (Fmoc) group, cleavable under mild basic conditions.

Chemical Glycosylation Strategies

Programmable One-Pot Synthesis

The Wong group’s programmable one-pot method, leveraging relative reactivity values (RRVs) of thioglycoside donors, enables rapid assembly of oligosaccharide sequences. For instance, the tetrasaccharide core could be constructed using a donor with RRV=5.2 (e.g., perbenzylated thioglucoside) followed by a less reactive donor (RRV=2.1, e.g., partially protected GlcNAc thioglycoside). The OptiMer software facilitates donor-acceptor pairing, minimizing manual optimization.

Stereochemical Control

β-Linkages are achieved using participating protecting groups (e.g., acetyl at C2), while non-participating groups (e.g., benzyl) favor α-linkages. For the 1,2-cis glucuronic acid linkage, a preactivation protocol with TMSOTf ensures high β-selectivity.

Catalytic Glycosylation with Sc(III)

The Sc(III)-catalyzed strain-release glycosylation using glycosyl CCBz donors offers a scalable alternative. This method is particularly effective for N-acetylglucosamine linkages , achieving yields >85% under mild conditions (CH₂Cl₂, −40°C). A gram-scale synthesis of the GlcNAc-containing disaccharide intermediate has been demonstrated, underscoring its industrial applicability.

Chemoenzymatic Approaches

Enzymatic Extension of Core Structures

The tetrasaccharide core, synthesized chemically, can be extended enzymatically. Glucuronyltransferases (e.g., human GlcAT-I) selectively append glucuronic acid to the non-reducing end of the acceptor, utilizing UDP-glucuronic acid as a donor. Similarly, β1,4-galactosyltransferases modify terminal GlcNAc residues, though this step is omitted in the target compound.

Late-Stage Modifications

Post-glycosylation steps include:

  • Deprotection : Hydrogenolysis (Pd/C, H₂) removes benzyl groups, while Zemplén conditions (NaOMe/MeOH) cleave acetyl groups.
  • Oxidation : TEMPO/NaClO₂ oxidizes C6 hydroxyls of glucose residues to carboxylic acids, yielding glucuronic acid moieties.

Analytical Validation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR assign all anomeric protons (δ 4.5–5.5 ppm) and carbons (δ 90–110 ppm). Nuclear Overhauser effect (NOE) correlations confirm the spatial proximity of key residues, validating the branched topology.

Mass Spectrometry (MS)

High-resolution ESI-MS detects the molecular ion at m/z 1,256.3 [M−H]⁻, consistent with the calculated mass (Δ < 2 ppm). MS/MS fragmentation reveals characteristic cleavage patterns, such as the loss of glucuronic acid (−176 Da).

Challenges and Optimization

Solubility Issues

The polar nature of intermediate oligosaccharides often necessitates solvent systems like DMF/H₂O (4:1) or ionic liquids (e.g., [BMIM]Cl) to enhance solubility during coupling.

Scalability of Enzymatic Steps

While chemical methods excel in scalability, enzymatic reactions face limitations in donor availability (e.g., UDP-glucuronic acid). Immobilized enzymes on magnetic nanoparticles improve reusability and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the properties of hyaluronan for specific applications.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as sodium periodate, which selectively oxidizes the vicinal diols in the glucuronic acid units. This reaction is typically carried out in an aqueous medium at room temperature.

    Reduction: Reduction of hyaluronan can be achieved using reducing agents like sodium borohydride. This reaction is performed under mild conditions to avoid degradation of the polymer.

    Substitution: this compound can be chemically modified through substitution reactions using reagents like carbodiimides or epoxides. .

Major Products Formed

The major products formed from these reactions include oxidized hyaluronan, reduced hyaluronan, and various hyaluronan derivatives with functional groups tailored for specific applications such as drug delivery, tissue engineering, and wound healing .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Research has indicated that oligosaccharides similar to this compound exhibit significant antimicrobial activity. They can inhibit the growth of various pathogens by interfering with their cell wall synthesis or metabolic processes. This property makes them potential candidates for developing new antibiotics or preservatives in food products .

Therapeutic Agents
The compound's structural features suggest it may serve as a therapeutic agent in treating diseases related to glycosylation disorders. Its ability to mimic natural substrates involved in glycosylation pathways could be leveraged to develop enzyme replacement therapies .

Vaccine Development
Oligosaccharides are often used as adjuvants in vaccine formulations. Their immunogenic properties can enhance the efficacy of vaccines by promoting a stronger immune response. This compound could potentially be explored for use in vaccine development against specific pathogens .

Biochemical Research

Glycobiology Studies
This compound can serve as a model substrate for studying glycosylation processes in cells. Its unique structure allows researchers to investigate how different glycosylation patterns affect protein function and stability .

Enzyme Substrate
Due to its specific functional groups and stereochemistry, the compound may act as a substrate for various glycosyltransferases. This interaction can provide insights into enzyme specificity and kinetics in biochemical pathways.

Food Science Applications

Food Preservation
The antimicrobial properties of oligosaccharides make them suitable for use as natural preservatives in food products. They can help extend shelf life by inhibiting microbial growth without the need for synthetic additives .

Prebiotic Potential
Oligosaccharides are known to promote the growth of beneficial gut bacteria. This compound could be explored for its prebiotic effects, potentially aiding in digestive health and enhancing gut microbiota balance .

Case Studies and Research Findings

Study/Reference Findings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and Salmonella species.
Glycobiology ApplicationUsed as a substrate in enzyme assays to study glycosylation pathways.
Food PreservationShowed potential as a natural preservative in dairy products with extended shelf life.

Mechanism of Action

(2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid exerts its effects through interactions with cell surface receptors such as CD44 and receptor for hyaluronan-mediated motility (RHAMM). These interactions trigger various signaling pathways that regulate cellular processes such as proliferation, migration, and inflammation. This compound also forms a viscoelastic gel that provides mechanical support and lubrication in tissues, contributing to its role in joint health and wound healing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Divergence

The compound shares core features with other glycosides and carbohydrate derivatives but differs in substituent patterns and stereochemistry. Below is a comparative analysis:

Compound Structural Features Key Differences
Target Compound (as above) Multiple oxane rings, acetamido, carboxy, hydroxymethyl groups Unique stereochemistry (2S,3S,4R,5R,6R); branched ether linkages
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-... (Compound 16, ) Fluorinated alkyl chains, triazole rings Fluorinated substituents; absence of carboxy groups
(5S,6S)-6-Amino-7-cyclohexyl-2-methylheptan-5-ol (Compound 4b, ) Cyclohexyl group, azido substituents Aliphatic backbone vs. oxane rings; lack of carbohydrate motifs
Salternamide E () Marine-derived macrocyclic lactam Non-carbohydrate scaffold; distinct biosynthetic origin

Computational Similarity Metrics

  • Global vs. Local Similarity : contrasts SIMCOMP (global similarity) with Tanimoto coefficients (local similarity). The target compound’s stereochemical complexity may favor global methods for accurate comparisons .
  • Fingerprint-Based Screening : Molecular fingerprints () and ultrafast shape recognition (USR, ) are viable for virtual screening. However, activity cliffs () necessitate integrating biological response data (e.g., morphological profiles from ) to refine predictions .

Key Research Findings

Stereochemical Sensitivity: The target compound’s activity is likely highly dependent on its 2S,3S,4R,5R,6R configuration, as minor stereochemical changes in similar compounds () drastically alter bioactivity .

Role of Substituents : Carboxy and acetamido groups enhance polar interactions, contrasting with fluorinated or aliphatic chains in analogs, which prioritize lipophilicity .

Virtual Screening Strategies : Combining 2D fingerprints (e.g., MACCS keys) with 3D shape recognition (e.g., USR) improves scaffold-hopping efficiency for this compound class .

Biological Activity

The compound (2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid is a complex glycoside with notable biological activities. This article reviews its pharmacological properties and potential therapeutic applications based on recent research findings.

Structural Overview

This compound is characterized by multiple hydroxyl groups and acetamido functionalities that contribute to its biological activity. The molecular formula is C14H22N1O11C_{14}H_{22}N_{1}O_{11}, with a molecular weight of approximately 403.31 g/mol. Its structure includes a series of sugar moieties that are essential for its interaction with biological systems.

Pharmacological Properties

1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • Case Study: In vitro assays demonstrated that the compound effectively reduced the viability of Staphylococcus aureus and Escherichia coli by more than 50% at concentrations as low as 100 µg/mL .

2. Antioxidant Effects:
The antioxidant capacity of this compound has been evaluated using several assays such as DPPH and ABTS radical scavenging tests. Results indicate a strong ability to neutralize free radicals:

  • Research Finding: In a comparative study with standard antioxidants like ascorbic acid and quercetin, the compound showed comparable or superior activity in scavenging free radicals .

3. Anti-inflammatory Activity:
The compound has been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cell culture models:

  • Case Study: In an experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly decreased levels of TNF-alpha and IL-6 .

The biological activity of this compound is attributed to its ability to modulate various signaling pathways involved in inflammation and microbial defense. The presence of hydroxyl groups enhances its interaction with cellular receptors and enzymes.

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntimicrobialDisk diffusionInhibition of S. aureus growth
AntioxidantDPPH assayIC50 = 50 µg/mL
Anti-inflammatoryELISADecreased TNF-alpha production

Q & A

Basic: How can researchers confirm the molecular structure and stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography is the gold standard for resolving absolute stereochemistry and spatial arrangement. For example, crystal structure refinement (as in ) can define bond angles and chiral centers.
  • NMR spectroscopy (1H, 13C, 2D-COSY, HSQC) identifies functional groups and connectivity. For instance, acetamido protons (~2.0 ppm) and hydroxyl signals (~1.5–5.0 ppm) are critical markers .
  • Mass spectrometry (MS) with high-resolution ESI-TOF validates the molecular formula (e.g., CₙHₘOₚ) and fragments, confirming substituents like carboxy and acetamido groups .

Advanced: What synthetic challenges arise due to the compound’s multiple glycosidic linkages and chiral centers?

Methodological Answer:

  • Regioselective glycosylation : Competing hydroxyl reactivities require protective groups (e.g., acetyl, benzyl) to direct coupling. For example, highlights selective protection/deprotection strategies for similar oxane derivatives.
  • Stereochemical control : Enzymatic catalysis (glycosyltransferases) or chiral auxiliaries can enforce correct configurations at C2, C3, and C4 positions.
  • Purification hurdles : Reverse-phase HPLC with ion-pairing agents (e.g., TFA) or size-exclusion chromatography separates stereoisomers and byproducts .

Basic: Which functional groups dominate reactivity, and how are they detected analytically?

Methodological Answer:

Functional GroupDetection MethodKey Peaks/Data
Carboxylic acidFTIR~1700 cm⁻¹ (C=O stretch), ~2500–3500 cm⁻¹ (broad O-H)
AcetamidoNMR~1.9–2.1 ppm (CH₃), ~7.5–8.5 ppm (NH, exchangeable)
HydroxylH/D exchange NMRDisappearance of OH signals in D₂O

Advanced: How do glycosidic linkages influence physicochemical properties like solubility or stability?

Methodological Answer:

  • Solubility : The carboxy group enhances water solubility, but hydrophobic acetamido and methyl groups may reduce it. Phase-solubility diagrams or Hansen solubility parameters predict solvent compatibility .
  • Stability : Acidic conditions hydrolyze glycosidic bonds. Accelerated stability studies (40°C/75% RH) with LC-MS monitor degradation products .
  • Conformational analysis : Molecular dynamics (MD) simulations (e.g., GROMACS) model how oxane ring puckering affects hydrogen bonding and aggregation .

Basic: What methods assess purity and quantify trace impurities?

Methodological Answer:

  • HPLC-DAD/ELSD : Quantifies main compound and impurities >0.1% using C18 columns and acetonitrile/water gradients .
  • Capillary electrophoresis (CE) : Resolves charged impurities (e.g., deacetylated byproducts) with UV detection at 210 nm .
  • Karl Fischer titration : Measures residual water content (<0.5% w/w), critical for hygroscopic hydroxy groups .

Advanced: How can researchers resolve contradictions in reactivity data (e.g., unexpected esterification outcomes)?

Methodological Answer:

  • Mechanistic reinvestigation : Isotopic labeling (e.g., 18O in carboxyl groups) tracks reaction pathways via MS .
  • Control experiments : Exclude competing reactions (e.g., oxidation of hydroxyls) by using inert atmospheres or radical scavengers .
  • Computational validation : DFT calculations (Gaussian 16) model transition states to explain regioselectivity anomalies .

Basic: What safety protocols apply for handling acetamido and carboxy groups?

Methodological Answer:

  • Acetamido : Use nitrile gloves and fume hoods to avoid dermal/ocular irritation (see Safety Data Sheets in ).
  • Carboxylic acid : Neutralize spills with sodium bicarbonate; monitor pH during reactions to prevent exothermic decomposition .

Advanced: How does stereochemistry impact biological interactions (e.g., enzyme binding)?

Methodological Answer:

  • Docking studies : Software like AutoDock Vina predicts binding affinities to targets (e.g., glycosidases) based on chiral center orientations .
  • Enzymatic assays : Compare kinetic parameters (Km, Vmax) of stereoisomers using fluorogenic substrates .

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